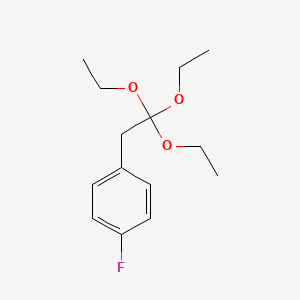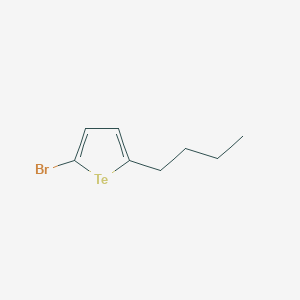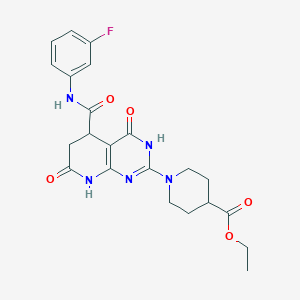
C22H24FN5O5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C22H24FN5O5 Trelagliptin Impurity 5 . It is a derivative of Trelagliptin, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. Trelagliptin Impurity 5 is typically a solid substance and is often used in pharmaceutical research and development .
Preparation Methods
The synthesis of Trelagliptin Impurity 5 involves organic synthesis reactions conducted under laboratory conditions. The preparation typically includes the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, which include fluorobenzyl derivatives and piperidinyl compounds.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Chemical Reactions Analysis
Trelagliptin Impurity 5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions can occur, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Trelagliptin Impurity 5 has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of Trelagliptin-based medications.
Biological Studies: Researchers use this compound to study the biological effects and mechanisms of DPP-4 inhibitors.
Medicinal Chemistry: It is employed in the design and synthesis of new DPP-4 inhibitors with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of Trelagliptin Impurity 5 involves its interaction with the DPP-4 enzyme. By inhibiting DPP-4, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release. This leads to improved blood glucose control in patients with type 2 diabetes mellitus. The molecular targets include the active site of the DPP-4 enzyme, and the pathways involved are related to glucose metabolism and insulin signaling .
Comparison with Similar Compounds
Trelagliptin Impurity 5 can be compared with other DPP-4 inhibitors such as:
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes. It has a different chemical structure but a similar mechanism of action.
Saxagliptin: This compound also inhibits DPP-4 and is used for managing blood glucose levels in diabetic patients.
Linagliptin: A DPP-4 inhibitor with a unique structure that offers a longer duration of action compared to other inhibitors.
Trelagliptin Impurity 5 is unique due to its specific structural features and its role as an impurity in the synthesis of Trelagliptin. Its distinct chemical properties and interactions with the DPP-4 enzyme make it a valuable compound for research and development in the field of diabetes treatment .
Properties
Molecular Formula |
C22H24FN5O5 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
ethyl 1-[5-[(3-fluorophenyl)carbamoyl]-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H24FN5O5/c1-2-33-21(32)12-6-8-28(9-7-12)22-26-18-17(20(31)27-22)15(11-16(29)25-18)19(30)24-14-5-3-4-13(23)10-14/h3-5,10,12,15H,2,6-9,11H2,1H3,(H,24,30)(H2,25,26,27,29,31) |
InChI Key |
ZQEFRHXEGAAXIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC=C4)F)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)
![N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide](/img/structure/B12629397.png)
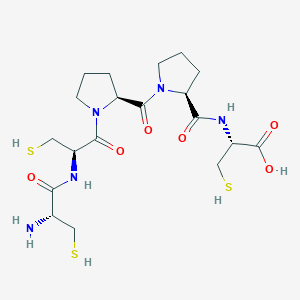
![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)
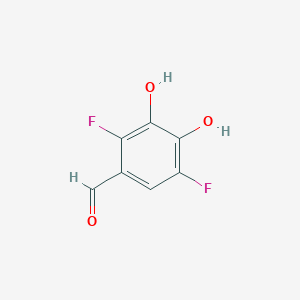
![Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B12629423.png)
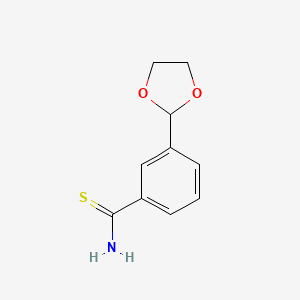
![6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one](/img/structure/B12629441.png)


![N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12629472.png)
